2,3-Dimethyl-5,8-quinoxalinediol

Descripción general

Descripción

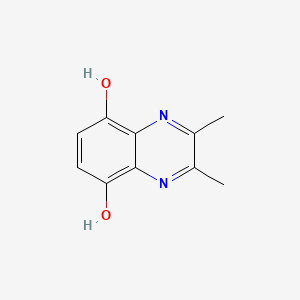

2,3-Dimetil-5,8-quinoxalindiol es un compuesto orgánico con la fórmula molecular C10H10N2O2. Pertenece a la familia de las quinoxalinas, conocida por sus diversas propiedades biológicas y químicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2,3-Dimetil-5,8-quinoxalindiol normalmente implica la condensación de precursores apropiados. Un método común es la reacción de 2,3-dimetilquinoxalina con un agente oxidante adecuado bajo condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como ácidos o bases para facilitar la reacción .

Métodos de Producción Industrial

La producción industrial de 2,3-Dimetil-5,8-quinoxalindiol puede implicar la síntesis a gran escala utilizando métodos similares a los utilizados en entornos de laboratorio, pero optimizados para obtener mayores rendimientos y eficiencia. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación para garantizar la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

2,3-Dimetil-5,8-quinoxalindiol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse para formar derivados de quinoxalina.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes compuestos basados en quinoxalina.

Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se suelen utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se pueden emplear reactivos como halógenos o agentes alquilantes bajo diversas condiciones.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinoxalina-2,3-diona, mientras que la reducción puede producir diferentes compuestos basados en quinoxalina .

Aplicaciones Científicas De Investigación

2,3-Dimetil-5,8-quinoxalindiol tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de derivados de quinoxalina más complejos.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico en diversas enfermedades.

Industria: Se utiliza en el desarrollo de materiales con propiedades específicas, como diodos emisores de luz y sensores

Mecanismo De Acción

El mecanismo de acción de 2,3-Dimetil-5,8-quinoxalindiol implica su interacción con dianas moleculares y vías específicas. Puede actuar como un inhibidor o activador de ciertas enzimas o receptores, dependiendo de su estructura y grupos funcionales. Las vías y dianas exactas aún están bajo investigación, pero se cree que interactúa con las vías de señalización celular que regulan diversos procesos biológicos .

Comparación Con Compuestos Similares

Compuestos Similares

Quinoxalina: El compuesto padre con una estructura central similar.

2,3-Dimetilquinoxalina: Un compuesto estrechamente relacionado con propiedades similares.

Quinoxalina-2,3-diona: Otro derivado con actividades químicas y biológicas distintas.

Unicidad

2,3-Dimetil-5,8-quinoxalindiol es único debido a su patrón específico de sustitución, que le confiere propiedades químicas y biológicas distintas.

Propiedades

IUPAC Name |

2,3-dimethylquinoxaline-5,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-5-6(2)12-10-8(14)4-3-7(13)9(10)11-5/h3-4,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIOCLRDIBEIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2N=C1C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10998247 | |

| Record name | 2,3-Dimethylquinoxaline-5,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7698-00-2 | |

| Record name | 2,3-Dimethyl-5,8-quinoxalinediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007698002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5, 2,3-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylquinoxaline-5,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYL-5,8-QUINOXALINEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AUT7PB95Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.